molecular formula C26H21N3O3S B11610872 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide

Cat. No.: B11610872
M. Wt: 455.5 g/mol
InChI Key: OXVJDZADXLJLCA-UHFFFAOYSA-N
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Description

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of isoindole and benzothiazole moieties, which contribute to its distinctive chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the isoindole and benzothiazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.

    Industry: The compound’s properties make it suitable for use in materials science and the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
  • 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoic acid
  • 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid

Uniqueness

Compared to similar compounds, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide stands out due to its unique combination of isoindole and benzothiazole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H21N3O3S

Molecular Weight

455.5 g/mol

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide

InChI

InChI=1S/C26H21N3O3S/c1-16-8-13-21-22(15-16)33-24(28-21)17-9-11-18(12-10-17)27-23(30)7-4-14-29-25(31)19-5-2-3-6-20(19)26(29)32/h2-3,5-6,8-13,15H,4,7,14H2,1H3,(H,27,30)

InChI Key

OXVJDZADXLJLCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCCN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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